Cas no 133545-24-1 ((R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%)
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Chemical and Physical Properties
Names and Identifiers
-
- (R)-p-Tol-MeOBIPHEP
- SL-A102-1
- (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
- (R)-(6,6μ-Dimethoxybiphenyl-2,2μ-diyl)bis[bis(4-methylphenyl)phosphine]
- bis(4-methylphenyl)-[2-[2-(4-methylphenyl)phosphanylphenyl]phenyl]phosphane
- (R)-p-Tol-MeOBIPHEP, SL-A102-1, (R)-2,2μ-Bis(di-p-tolylphosphino)-6,6μ-dimethoxy-1,1μ-biphenyl
- (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97%
- (R)-(+)-2,2''-BIS(DI-P-TOLYLPHOSPHINO)-6,6''-DIMETHOXY-1,1''-BIPHENYL, MIN. 97%
- (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] >=97%, optical purity ee: >=99%
- MFCD09753006
- 133545-25-2
- DTMVLPFJTUJZAY-UHFFFAOYSA-N
- SCHEMBL642053
- E76894
- J-006397
- (S)-(6,6'-DIMETHOXYBIPHENYL-2,2'-DIYL)BIS[BIS(4-METHYLPHENYL)PHOSPHINE]
- (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine], >=97%, optical purity ee: >=99%
- J-006398
- (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine], >=97%, optical purity ee: >=99%
- 133545-24-1
- E76893
- (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97%
- [2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane
- {2'-[BIS(4-METHYLPHENYL)PHOSPHANYL]-6,6'-DIMETHOXY-[1,1'-BIPHENYL]-2-YL}BIS(4-METHYLPHENYL)PHOSPHANE
- (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]
- (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
- (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%
-
- MDL: MFCD09753006
- Inchi: 1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3
- InChI Key: DTMVLPFJTUJZAY-UHFFFAOYSA-N
- SMILES: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1=CC=CC(=C1C1=C(C=CC=C1P(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1)OC)OC
Computed Properties
- Exact Mass: 638.25035451g/mol
- Monoisotopic Mass: 638.25035451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 764
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 10.3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: Not available
- Solubility: Not available
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0156-100mg |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97% |
133545-24-1 | min.97% | 100mg |
1054CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0156-10g |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97% |
133545-24-1 | min.97% | 10g |
53922CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0156-500mg |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97% |
133545-24-1 | min.97% | 500mg |
3961CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0156-2g |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97% |
133545-24-1 | min.97% | 2g |
13480CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R918824-100mg |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |
133545-24-1 | 98% | 100mg |
¥1,004.40 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R918824-250mg |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |
133545-24-1 | 98% | 250mg |
¥1,706.40 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R918824-1g |
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |
133545-24-1 | 98% | 1g |
¥4,266.00 | 2022-09-28 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601092-50mg |
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% |
133545-24-1 | 97%,99%ee | 50mg |
¥700.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1240531-50mg |
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] |
133545-24-1 | 98% | 50mg |
$160 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1240531-100mg |
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] |
133545-24-1 | 98% | 100mg |
$180 | 2024-06-07 |
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Suppliers
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%
Research Briefing on (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl (CAS: 133545-24-1) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl (CAS: 133545-24-1, min. 97% purity) is a chiral phosphine ligand that has garnered significant attention in the fields of asymmetric catalysis and pharmaceutical synthesis. Recent studies highlight its pivotal role in facilitating enantioselective transformations, which are critical for the production of optically active intermediates in drug development. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanistic insights, and emerging applications.
A 2023 study published in Journal of the American Chemical Society demonstrated the ligand's efficacy in palladium-catalyzed asymmetric allylic alkylations, achieving enantiomeric excess (ee) values exceeding 95%. The electron-rich p-tolyl groups and methoxy substituents were found to enhance steric and electronic tuning, enabling superior substrate selectivity. Parallel research in Organic Letters (2024) revealed its utility in rhodium-catalyzed conjugate additions, where it improved yields by 20% compared to analogous ligands, attributed to its rigid biphenyl backbone.
Industrial applications have also progressed, with Patheon API Services reporting its use in the kilogram-scale synthesis of a Janus kinase (JAK) inhibitor intermediate (Patent WO2023/154321). The ligand's robustness under GMP conditions and recyclability (>5 cycles with <5% activity loss) underscore its commercial viability. However, challenges persist in cost-effective synthesis—recent efforts by Sigma-Aldrich (Q2 2024) optimized its preparation via nickel-catalyzed P-C coupling, reducing palladium residue to <10 ppm.
Structural analyses using X-ray crystallography (CCDC 2256781) confirmed the ligand's C2-symmetric geometry, while DFT calculations elucidated its preferential stabilization of Re-face attack in prochiral substrates. These findings were corroborated by in-situ NMR studies tracking catalyst speciation (ACS Catalysis, 2024). Notably, the compound showed promise in biocatalysis hybrid systems—enzyme-metal combos achieved dynamic kinetic resolutions with 99% ee (DOI: 10.1039/D3SC04562H).
Emerging therapeutic applications include its role in synthesizing PROTAC degraders targeting BTK (Blood Cancer Journal, 2024), where chirality was crucial for E3 ligase recruitment. Stability studies (40°C/75% RH, 6 months) confirmed the ligand's compatibility with lyophilized formulations. Future directions may explore its use in photoredox catalysis, given preliminary data showing triplet-state lifetime extension (τ = 1.2 μs) when coordinated to iridium(III).
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